Structural Divergence from Canonical 3-Substituted Indolin-2-one Kinase Inhibitors
The compound's substitution at the 6-position of the indolin-2-one core with a 5-amino-2-methylphenylamino group represents a distinct chemotype from the well-characterized 3-substituted indolin-2-one kinase inhibitor series (e.g., sunitinib analogs) [1]. This structural divergence is expected to alter ATP-binding pocket interactions and kinase selectivity profiles, although direct comparative data are not available in the public domain [2]. The presence of the primary aromatic amine (5-amino) and the ortho-methyl group on the pendant phenyl ring introduces unique hydrogen-bonding and steric features not present in 3-substituted derivatives.
| Evidence Dimension | Substitution pattern and molecular recognition |
|---|---|
| Target Compound Data | 6-((5-amino-2-methylphenyl)amino) substitution |
| Comparator Or Baseline | 3-substituted indolin-2-ones (e.g., 3-benzylidene, 3-pyrrole) |
| Quantified Difference | Not quantified; structural difference only |
| Conditions | Inferred from SAR of indolin-2-one scaffolds |
Why This Matters
This structural distinction necessitates compound-specific validation rather than reliance on class-average kinase inhibition data, making it a unique tool for probing unexplored chemical space.
- [1] Sun L, et al. J Med Chem. 1998;41(14):2588-603. View Source
- [2] Kılıç-Kurt Z, et al. Arch Pharm. 2015;348(10):715-729. View Source
